molecular formula C20H19Cl4N9O2 B1192497 6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride

6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride

Cat. No.: B1192497
M. Wt: 559.23
InChI Key: WOESAPKWWVPHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR98014 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods

Industrial production of CHIR98014 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

CHIR98014 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and imidazolyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of CHIR98014 hydrochloride include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide .

Major Products

The major products formed from the reactions of CHIR98014 hydrochloride depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can lead to the formation of oxidized analogs .

Properties

Molecular Formula

C20H19Cl4N9O2

Molecular Weight

559.23

IUPAC Name

6-N-[2-[[4-(2,4-Dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine dihydrochloride

InChI

InChI=1S/C20H17Cl2N9O2.2ClH/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17;;/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29);2*1H

InChI Key

WOESAPKWWVPHPK-UHFFFAOYSA-N

SMILES

NC1=NC(NCCNC2=NC=C(N3C=CN=C3)C(C4=CC=C(Cl)C=C4Cl)=N2)=CC=C1[N+]([O-])=O.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHIR98014 HCl;  CHIR-98014 hydrochloride;  CHIR 98014;  CHIR-98014;  CHIR98014;  CT-98014;  CT 98014;  CT98014; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
Reactant of Route 3
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
Reactant of Route 5
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
Reactant of Route 6
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.